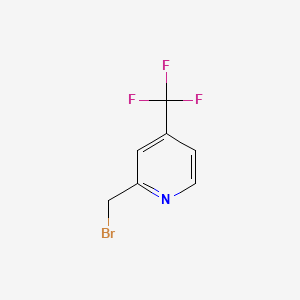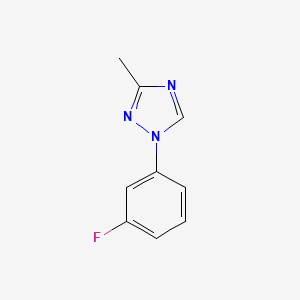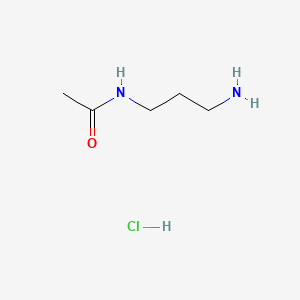
Chlorhydrate de N-(3-aminopropyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)acetamide hydrochloride: is a chemical compound with the molecular formula C5H13ClN2O. It is a monoacetylated polyamine that can be used as a building block in the synthesis of heterocyclic compounds . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Chemistry: N-(3-Aminopropyl)acetamide hydrochloride is used as a building block in the synthesis of heterocyclic compounds. It is also employed in the preparation of polymers and copolymers .
Biology: In biological research, this compound is used as a biochemical marker for cancer and other pathophysiological conditions. Its concentrations in biological fluids are analyzed to study various diseases .
Medicine: It is used to prepare copolymers and cross-linked micelles for targeted drug delivery .
Industry: The compound is utilized in the production of biomedical materials and diagnostic applications. It is also used in the synthesis of specialty chemicals and intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)acetamide hydrochloride can be synthesized through the reaction of acetic anhydride with 3-aminopropan-1-amine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves the following steps:
Reaction of Acetic Anhydride with 3-Aminopropan-1-amine: This step forms N-(3-aminopropyl)acetamide.
Addition of Hydrochloric Acid: The resulting N-(3-aminopropyl)acetamide is then treated with hydrochloric acid to form N-(3-Aminopropyl)acetamide hydrochloride.
Industrial Production Methods: Industrial production methods for N-(3-Aminopropyl)acetamide hydrochloride involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Aminopropyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amine group in N-(3-Aminopropyl)acetamide hydrochloride can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides and secondary amines.
Mécanisme D'action
The mechanism of action of N-(3-Aminopropyl)acetamide hydrochloride involves its interaction with molecular targets and pathways. As a monoacetylated polyamine, it can bind to various biomolecules and influence their functions. The compound’s primary amine group allows it to interact with nucleic acids, proteins, and other cellular components, thereby modulating their activities .
Comparaison Avec Des Composés Similaires
- N-(3-Aminopropyl)methacrylamide hydrochloride
- N-(3-Aminopropyl)ethylenediamine
- N-(3-Aminopropyl)butyramide
Comparison: N-(3-Aminopropyl)acetamide hydrochloride is unique due to its specific structure and functional groups. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. Its primary amine group and acetyl moiety provide unique properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
N-(3-aminopropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOCCRSYNXCTAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
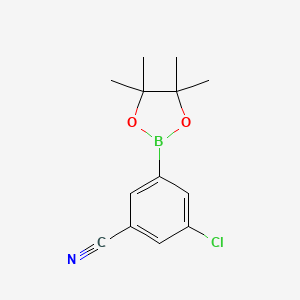
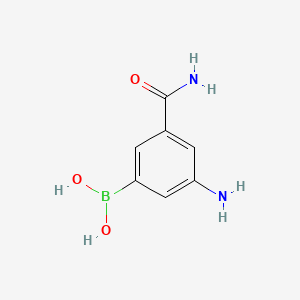
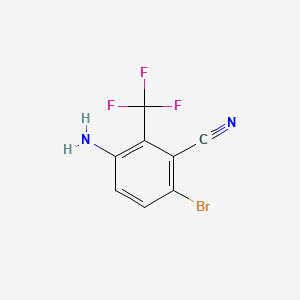
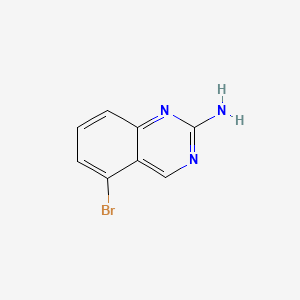
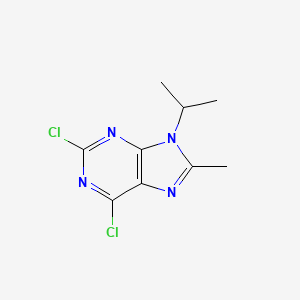

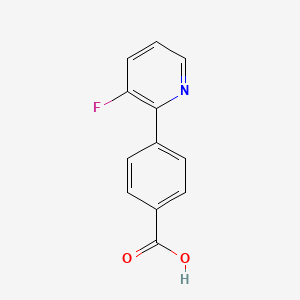
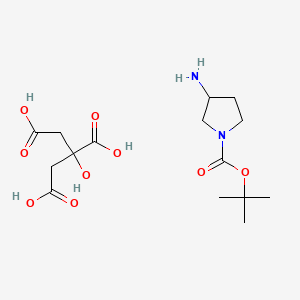

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)


